methyl 4-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
Description
Methyl 4-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a chromene-derived compound featuring a benzoate ester core linked to a substituted carbamoyl group. Its structure includes a planar chromen-2-ylidene backbone conjugated with an aromatic 2,4-dimethylphenyl carbamate moiety and a methyl benzoate substituent. Its synthesis likely involves coupling reactions analogous to those described in , where diazonium salts of aromatic amines are reacted with cyanoacetanilide derivatives to form hydrazinylidene intermediates .
Properties
IUPAC Name |
methyl 4-[[3-[(2,4-dimethylphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-16-8-13-22(17(2)14-16)28-24(29)21-15-19-6-4-5-7-23(19)32-25(21)27-20-11-9-18(10-12-20)26(30)31-3/h4-15H,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNNDRBBVYBJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C18H18N2O3 |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
The compound features a chromene core with various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit tyrosinase activity, which is crucial for melanin production in melanocytes. This inhibition can potentially be utilized in treating hyperpigmentation disorders.
Tyrosinase Inhibition Studies
Research has demonstrated that the compound exhibits significant inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin synthesis. Analog studies have shown varying degrees of inhibition:
| Analog | IC50 (µM) | Remarks |
|---|---|---|
| Kojic Acid | 24.09 | Positive control |
| Analog 1 | 17.62 | Moderate inhibition |
| Analog 3 | 1.12 | Strongest inhibitor, 22-fold more potent than kojic acid |
These results indicate that this compound and its analogs could serve as promising candidates for anti-hyperpigmentation treatments due to their potent tyrosinase inhibitory properties .
Antioxidant Activity
In addition to tyrosinase inhibition, the compound has demonstrated antioxidant properties. It scavenges free radicals effectively, which is vital for protecting cells from oxidative stress. The antioxidant efficacy was evaluated using DPPH and ABTS radical scavenging assays:
| Analog | DPPH Scavenging Activity (%) |
|---|---|
| Analog 1 | 30% |
| Analog 2 | 93% (similar to Vitamin C) |
| Analog 3 | 82% |
These findings suggest that this compound could be beneficial in formulations aimed at reducing oxidative damage .
Study on Melanin Production Inhibition
A study investigated the effects of this compound on melanin production in B16F10 murine melanoma cells. The results indicated a dose-dependent reduction in melanin content with no significant cytotoxic effects observed at concentrations up to 20 µM over a period of 72 hours .
Cytotoxicity Assessment
Cytotoxicity evaluations revealed that while some analogs exhibited significant cytotoxic effects at lower concentrations, this compound maintained cell viability within acceptable limits, making it a safer alternative for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Spectroscopic Properties
Melting points and spectroscopic data highlight the impact of substituents:
The higher melting point of 13a (288°C vs. 13b ’s 274°C) reflects increased crystallinity due to the 4-methyl group’s hydrophobicity compared to the polar methoxy group. The target compound’s dimethyl substituents may similarly enhance thermal stability.
Computational Docking Insights
While direct docking data for the target compound are absent, and describe Glide’s XP scoring method, which evaluates hydrophobic enclosure and hydrogen-bonding interactions. For analogs like 13a–e , substituents such as methyl or methoxy groups could enhance binding affinity in hydrophobic pockets, as XP prioritizes ligand enclosure by lipophilic protein residues . The target compound’s 2,4-dimethylphenyl group may exhibit superior hydrophobic interactions compared to smaller substituents like chloro ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
